7-ethoxy-2,3-dihydro-1H-indol-2-one
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Overview
Description
7-Ethoxy-2,3-dihydro-1H-indol-2-one is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-ethoxy-2,3-dihydro-1H-indol-2-one typically involves the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone under acidic conditions to form the indole structure . For instance, the reaction of phenylhydrazine with cyclohexanone in the presence of methanesulfonic acid under reflux conditions yields the desired indole derivative .
Industrial Production Methods: Industrial production methods for this compound often involve optimizing the Fischer indole synthesis for large-scale production. This includes using continuous flow reactors to maintain consistent reaction conditions and improve yield .
Chemical Reactions Analysis
Types of Reactions: 7-Ethoxy-2,3-dihydro-1H-indol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxindole derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms of indole.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic reagents such as halogens and nitrating agents are used under acidic conditions.
Major Products: The major products formed from these reactions include various substituted indoles and oxindoles, which have significant biological activities .
Scientific Research Applications
7-Ethoxy-2,3-dihydro-1H-indol-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for synthesizing more complex indole derivatives.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 7-ethoxy-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind with high affinity to multiple receptors, influencing various biological processes. For example, it can inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects .
Comparison with Similar Compounds
2-Indolinone:
Indole-3-acetic acid: A plant hormone with a similar indole structure but different functional groups.
Indole-3-carbinol: Found in cruciferous vegetables, it has significant anticancer properties.
Uniqueness: 7-Ethoxy-2,3-dihydro-1H-indol-2-one is unique due to its ethoxy substitution, which can influence its chemical reactivity and biological activity. This substitution can enhance its binding affinity to certain receptors, making it a valuable compound for drug development .
Properties
Molecular Formula |
C10H11NO2 |
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Molecular Weight |
177.20 g/mol |
IUPAC Name |
7-ethoxy-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C10H11NO2/c1-2-13-8-5-3-4-7-6-9(12)11-10(7)8/h3-5H,2,6H2,1H3,(H,11,12) |
InChI Key |
ABUIYFVZUVIKJV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC2=C1NC(=O)C2 |
Origin of Product |
United States |
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